4-Bromo-3-formylbenzonitrile
Overview
Description
4-Bromo-3-formylbenzonitrile is a chemical compound that is a derivative of benzonitrile with a bromine atom and a formyl group attached to the benzene ring. Although the provided papers do not directly discuss 4-Bromo-3-formylbenzonitrile, they do provide insights into similar brominated benzonitrile compounds, which can be used to infer some of the properties and reactivity of 4-Bromo-3-formylbenzonitrile.
Synthesis Analysis
The synthesis of brominated benzonitrile derivatives often involves halogenation reactions and coupling techniques such as the Sonogashira coupling, as seen in the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile . Similarly, palladium-catalyzed arylation is another method used to synthesize substituted 3-aminoindazoles from 2-bromobenzonitriles . These methods could potentially be adapted for the synthesis of 4-Bromo-3-formylbenzonitrile.
Molecular Structure Analysis
The molecular structure of brominated benzonitriles can be studied using spectroscopic methods and computational simulations. For instance, a dimer of 4-bromo-3-fluorobenzonitrile was crystallized and studied using scanning electron microscopy and computational simulations to understand the intra and intermolecular interactions . Similarly, the structure of 4-Bromo-3-methylbenzonitrile was investigated using Density Functional Theory (DFT) to predict electronic structure, vibrational frequencies, and thermodynamic properties . These techniques could be applied to 4-Bromo-3-formylbenzonitrile to gain a deeper understanding of its molecular structure.
Chemical Reactions Analysis
Brominated benzonitriles can undergo various chemical reactions, including coupling reactions to form more complex molecules, as seen in the synthesis of 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile . The presence of the bromine atom makes these compounds suitable for further functionalization through nucleophilic substitution or cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzonitriles can be influenced by the substituents on the benzene ring. For example, the presence of electron-withdrawing groups such as nitriles and halogens can affect the compound's reactivity and stability. The crystal structure of these compounds can provide insights into their solid-state properties, such as molecular packing and potential for non-linear optical (NLO) materials . Additionally, the biotransformation of brominated benzonitriles under various conditions has been studied, indicating that these compounds can undergo degradation through processes like reductive debromination .
Scientific Research Applications
Electronic Structure and Vibrational Properties
- Experimental and Theoretical Spectroscopic Investigations : The study by Shajikumar & R. Raman (2018) focused on 4-Bromo-3-methylbenzonitrile (a compound similar to 4-Bromo-3-formylbenzonitrile). They used Density Functional Theory (DFT) for investigating electronic structure and vibrational properties. Their findings contribute to understanding the molecular geometry and vibrational frequencies in such compounds.
Synthesis and Application in Biological Compounds
- Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide : A study by Wang et al. (2016) highlighted the synthesis of a compound from 4-hydroxybenzonitrile, which is structurally related to 4-Bromo-3-formylbenzonitrile. This synthesis is crucial for creating biologically active compounds like febuxostat.
Halogenated Benzonitrile in Herbicide Resistance
- Herbicide Resistance in Transgenic Plants : Research conducted by Stalker, Mcbride, & Malyj (1988) investigated the use of a gene encoding a specific nitrilase that converts bromoxynil (a halogenated benzonitrile) into a metabolite, conferring herbicide resistance in transgenic tobacco plants. This study provides insights into the agricultural applications of halogenated benzonitriles.
Analyzing Mechanical Properties of Crystals
- Bending Properties in 4-Halobenzonitrile Crystals : The study by Veluthaparambath et al. (2022) examined the bending properties of 4-bromobenzonitrile crystals. Understanding these properties can be relevant in the context of crystal engineering and the development of new materials.
Synthesis of Precursors for PET Radioligands
- Synthesis of PET Radioligand Precursors : Gopinathan, Jin, & Rehder (2009) described an improved synthesis method for a compound that serves as a precursor for PET radioligands. This synthesis process involves 4-bromo-3-fluorobenzonitrile, demonstrating the potential use of related compounds in medical imaging.
Safety And Hazards
properties
IUPAC Name |
4-bromo-3-formylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXZVSRDZFPABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626636 | |
Record name | 4-Bromo-3-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-formylbenzonitrile | |
CAS RN |
89003-95-2 | |
Record name | 4-Bromo-3-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-formylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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